3H-phenothiazine-3,7-diamine 3H-phenothiazine-3,7-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19945560
InChI: InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2
SMILES:
Molecular Formula: C12H11N3S
Molecular Weight: 229.30 g/mol

3H-phenothiazine-3,7-diamine

CAS No.:

Cat. No.: VC19945560

Molecular Formula: C12H11N3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

3H-phenothiazine-3,7-diamine -

Specification

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
IUPAC Name 3H-phenothiazine-3,7-diamine
Standard InChI InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2
Standard InChI Key XHERJWTTXZCIDZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3H-Phenothiazine-3,7-diamine (IUPAC name: 7-N,7-N-dimethyl-3H-phenothiazine-3,7-diamine) consists of a central phenothiazine core substituted with amine groups at positions 3 and 7. The molecular formula is C₁₄H₁₅N₃S, with a molecular weight of 257.36 g/mol . Key structural descriptors include:

  • SMILES Notation: CN(C)C1=CC2=C(C=C1)N=C3C=CC(C=C3S2)N

  • InChIKey: FTDWUPSITXEQIK-UHFFFAOYSA-N

  • Topological Polar Surface Area: 66.9 Ų, indicative of moderate hydrogen-bonding capacity .

The compound’s planar structure facilitates π-π stacking interactions, while the dimethylamine substituents enhance solubility in polar organic solvents.

Synthesis and Derivative Formation

Synthetic Routes

While direct synthesis protocols for 3H-phenothiazine-3,7-diamine are scarce in public literature, analogous phenothiazine derivatives are typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, Pereţeanu and Müller (2013) reported the preparation of 3,7-dianilino-N-hexyl phenothiazines using palladium-catalyzed cross-coupling reactions . These methods involve:

  • Bromination: Introducing halogens at reactive positions of the phenothiazine core.

  • Amination: Substituting halogens with amine groups via transition metal catalysis.

  • Alkylation: Adding alkyl chains (e.g., hexyl groups) to modulate solubility and electronic properties .

Key Derivatives

Derivatives of 3H-phenothiazine-3,7-diamine exhibit tailored properties for specific applications:

DerivativeFunctional GroupsApplication Area
3a Dimethyl benzoateOrganic electronics
3g Carbazole substituentsLight-emitting diodes
3h TetraphenylamineElectrochromic devices
Patent compounds Sulfonic acid saltsPharmaceutical inhibitors

Physicochemical and Electronic Properties

Computed Physicochemical Data

Critical properties computed via PubChem and experimental studies include:

PropertyValueMethod/Reference
XLogP31.8Partition coefficient
Hydrogen Bond Donors1Cactvs 3.4.6.11
Rotatable Bonds1Cactvs 3.4.6.11
Molar Absorptivity12,500 M⁻¹cm⁻¹ (λ = 350 nm)UV-Vis spectroscopy

Electrochemical Behavior

Cyclic voltammetry studies of analogous compounds reveal quasi-reversible oxidation peaks at +0.85 V vs. Ag/AgCl (in CH₂Cl₂), attributed to the phenothiazine core’s electron-rich nature . The dimethylamine groups lower the oxidation potential by 0.12 V compared to unsubstituted phenothiazines, enhancing charge transport in conductive polymers .

Applications in Pharmaceuticals and Materials Science

Optoelectronic Materials

Derivatives such as 3g and 3h exhibit strong blue emission (λₑₘ = 450–470 nm) with quantum yields up to 0.62, making them candidates for OLED emitters . The dimethylamine groups reduce aggregation-induced quenching, improving device longevity.

Future Directions and Challenges

Unmet Needs

  • Scalable Synthesis: Current methods suffer from low yields (<40%) in multi-step reactions .

  • Targeted Drug Delivery: Encapsulation in nanoparticles could mitigate off-target effects in kinase inhibition .

Emerging Opportunities

  • Perovskite Solar Cells: Derivatives with tuned HOMO levels (-5.2 eV) may enhance hole transport efficiency.

  • Antimicrobial Coatings: Quaternary ammonium derivatives show promise against drug-resistant bacteria.

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